L-ANAP hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

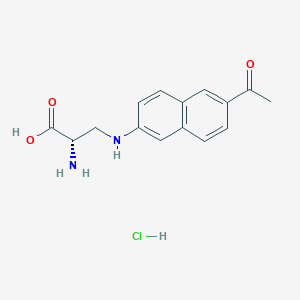

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCVMOWHECWHDK-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-ANAP Hydrochloride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the properties and applications of L-ANAP hydrochloride, a genetically encodable, polarity-sensitive fluorescent unnatural amino acid. L-ANAP serves as a powerful tool for investigating protein structure, dynamics, and interactions in living cells, offering unique advantages for a wide range of research applications, particularly in neuroscience, cell biology, and drug discovery.

Core Concepts: What is this compound?

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, or L-ANAP, is a synthetic amino acid that possesses intrinsic fluorescence.[1][2][3][4][5] Its key feature is its environmental sensitivity; the fluorescence emission of L-ANAP is highly dependent on the polarity of its local environment. In more hydrophobic (nonpolar) environments, its fluorescence intensity increases and the emission peak shifts to shorter wavelengths (a blue-shift), while in more polar (aqueous) environments, the intensity decreases and the peak shifts to longer wavelengths (a red-shift).

The hydrochloride salt form of L-ANAP enhances its stability and solubility. For cellular applications, L-ANAP is often used in its methyl ester form. The methyl ester group increases the molecule's cell permeability. Once inside the cell, endogenous esterases cleave the methyl ester, trapping the fluorescent amino acid within the cell and making it available for protein synthesis.

The genetic incorporation of L-ANAP into a target protein at a specific site is achieved through unnatural amino acid (UAA) mutagenesis, a technique that utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair to recognize a nonsense codon (typically the amber stop codon, TAG) in the gene of interest. This allows for precise, site-specific labeling of proteins with a small, minimally perturbing fluorescent probe.

Quantitative Data

The following tables summarize the key quantitative properties of L-ANAP.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇ClN₂O₃ | |

| Molecular Weight | 308.76 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥95% |

Table 2: Spectroscopic Properties of L-ANAP

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~360 nm | In water | |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol | |

| ~12,600 M⁻¹cm⁻¹ | In aqueous solution | ||

| Emission Maximum (λem) | ~490 nm | In water | |

| ~486 nm | In aqueous solution | ||

| ~475 nm | In Ethanol | ||

| ~420 nm | In Ethyl Acetate | ||

| Quantum Yield (Φ) | ~0.48 | In Ethanol | |

| ~0.3 - 0.32 | In aqueous buffer | ||

| 0.31 | Site-specifically incorporated in Maltose-Binding Protein (MBP-295Anap) | ||

| 0.47 | Site-specifically incorporated in Maltose-Binding Protein (MBP-322Anap) | ||

| Fluorescence Lifetime (τ) | Biexponential decay: | In aqueous solution | |

| τ₁ = 1.3 ns (α₁ = 0.76) | |||

| τ₂ = 3.3 ns |

Primary Research Applications and Experimental Protocols

This compound is a versatile tool with numerous applications in molecular and cellular biology research. Its primary uses revolve around its ability to act as a site-specific fluorescent reporter of protein conformational changes and interactions.

Probing Protein Conformational Dynamics

The sensitivity of L-ANAP's fluorescence to its local environment makes it an excellent probe for studying conformational changes in proteins. As a protein undergoes a conformational rearrangement, the environment around the incorporated L-ANAP can change in polarity, leading to a detectable change in its fluorescence intensity and/or emission wavelength. This has been particularly valuable in studying the dynamics of ion channels and other membrane proteins in response to stimuli such as voltage changes or ligand binding.

Voltage-clamp fluorometry combines electrophysiological recordings with fluorescence microscopy to simultaneously measure the functional state and conformational changes of ion channels.

1. Expression of L-ANAP-labeled Channels in Xenopus Oocytes:

- Nuclear Injection: Inject the pANAP plasmid, which encodes the orthogonal aminoacyl-tRNA synthetase and amber suppressor tRNA, into the nucleus of Xenopus laevis oocytes.

- Cytoplasmic Co-injection: The following day, co-inject the cRNA of the target channel containing a TAG mutation at the desired site with this compound into the cytoplasm of the oocytes.

- Incubation: Incubate the oocytes to allow for expression of the L-ANAP-labeled channel.

2. VCF Recording:

- Two-Electrode Voltage Clamp (TEVC): Place the oocyte in a recording chamber and impale it with two electrodes to control the membrane potential and record ionic currents.

- Fluorescence Excitation and Detection: Use a high-power light source (e.g., a xenon lamp) and appropriate filters to excite L-ANAP (e.g., 376/30 nm band-pass filter). Detect the emitted fluorescence using a sensitive detector (e.g., a photomultiplier tube or a camera) with an appropriate emission filter (e.g., 485/40 nm band-pass filter).

- Simultaneous Measurement: Apply voltage protocols to the oocyte while simultaneously recording the ionic current and the fluorescence signal from the incorporated L-ANAP. Changes in fluorescence intensity are correlated with the voltage-dependent gating of the channel.

Measuring Inter- and Intramolecular Distances with FRET

L-ANAP can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to measure distances within or between proteins. When L-ANAP is in close proximity (typically 1-10 nm) to a suitable acceptor molecule, energy can be transferred from the excited L-ANAP to the acceptor, leading to a decrease in L-ANAP's fluorescence. The efficiency of this energy transfer is dependent on the distance between the donor and acceptor.

A powerful application of this is Transition Metal Ion FRET (tmFRET), where a transition metal ion, such as Co²⁺ or Cu²⁺, acts as the acceptor.

1. Protein Labeling:

- Genetically incorporate L-ANAP as the FRET donor at a specific site in the protein of interest as described above.

- Introduce a metal-binding site to act as the FRET acceptor. This can be achieved by engineering a polyhistidine tag (His-tag) into the protein or by using a chelating lipid to decorate the plasma membrane with metal ions.

2. FRET Measurement:

- Fluorescence Imaging: Acquire fluorescence images of the cells expressing the L-ANAP-labeled protein before and after the addition of the transition metal ion.

- Quantification of Quenching: The addition of the transition metal will quench the fluorescence of L-ANAP if it is in close enough proximity for FRET to occur. The degree of quenching is used to calculate the FRET efficiency.

- Distance Calculation: The FRET efficiency (E) can be used to calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance at which FRET efficiency is 50%.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in research.

Caption: Workflow for site-specific incorporation of L-ANAP into a target protein.

Caption: Schematic of a Voltage-Clamp Fluorometry (VCF) experimental setup.

Caption: The principle of FRET using L-ANAP as a donor fluorophore.

Conclusion

This compound has emerged as an indispensable tool for the site-specific fluorescent labeling of proteins in living systems. Its small size, environmental sensitivity, and suitability for FRET-based measurements provide researchers with a powerful method to dissect the intricate conformational dynamics and interactions of proteins with high spatial and temporal resolution. The methodologies outlined in this guide offer a framework for leveraging the unique properties of L-ANAP to advance our understanding of complex biological processes at the molecular level.

References

- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-ANAP Hydrochloride: A Technical Guide to its Mechanism and Application as a Fluorescent Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) hydrochloride is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for studying protein structure, dynamics, and interactions in living cells.[1][2][3] Its small size, comparable to the natural amino acid tryptophan, minimizes potential perturbations to protein function.[4] A key feature of L-ANAP is the environmental sensitivity of its fluorescence, making it an exquisite probe of local molecular environments.[5] This technical guide provides an in-depth overview of the core mechanism of L-ANAP as a fluorescent reporter, detailed experimental protocols for its site-specific incorporation and use in advanced fluorescence microscopy techniques, and a summary of its key photophysical properties.

Core Mechanism: An Environmentally Sensitive Fluorophore

L-ANAP's utility as a fluorescent probe stems from its sensitivity to the polarity of its immediate surroundings. The fluorescence emission spectrum of L-ANAP, particularly its peak emission wavelength and intensity, is highly dependent on the local environment. In polar, aqueous environments, its fluorescence intensity tends to decrease, and the emission peak shifts to longer wavelengths (a red-shift). Conversely, in non-polar, hydrophobic environments, such as the interior of a protein or within a lipid membrane, its fluorescence intensity increases, and the peak emission shifts to shorter wavelengths (a blue-shift). This solvatochromic shift allows researchers to monitor changes in protein conformation, ligand binding, or post-translational modifications that alter the local environment of the incorporated L-ANAP residue.

The peak absorption wavelength of L-ANAP is approximately 360 nm. Its emission is environmentally sensitive, with a peak at 494 nm in aqueous buffer and shifting to 475 nm in ethanol. This spectral separation allows for effective excitation and detection with standard fluorescence microscopy equipment.

Quantitative Data Presentation

The photophysical properties of L-ANAP are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for L-ANAP hydrochloride.

| Property | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | Ethanol | |

| ~20,000 M⁻¹cm⁻¹ | |||

| Quantum Yield (Φ) | 0.48 | Ethanol | |

| 0.31 | Incorporated at position 295 of MBP | ||

| 0.47 | Incorporated at position 322 of MBP | ||

| Absorption Maximum (λabs) | 360 nm | Water | |

| 354 nm | |||

| Emission Maximum (λem) | 494 nm | Aqueous Buffer | |

| 490 nm | Water | ||

| 475 nm | Ethanol | ||

| 486 nm | Aqueous Solution | ||

| 420 nm | Ethyl Acetate | ||

| Molecular Weight | 308.76 g/mol |

Experimental Protocols

Site-Specific Incorporation of L-ANAP via Amber Codon Suppression

The site-specific incorporation of L-ANAP into a protein of interest is achieved through the use of an expanded genetic code, specifically via amber codon (UAG) suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for L-ANAP and does not cross-react with endogenous cellular components.

I. Plasmid Preparation and Mutagenesis:

-

Gene of Interest (GOI) Mutagenesis: Introduce an amber stop codon (TAG) at the desired site within the coding sequence of your protein of interest using standard site-directed mutagenesis techniques. It is advisable to replace the original stop codon with an alternative one (e.g., TAA or TGA) if the amber codon is to be introduced near the C-terminus.

-

Expression Plasmids:

-

pANAP Plasmid: This plasmid typically contains the engineered aminoacyl-tRNA synthetase (aaRS) and the corresponding amber suppressor tRNA (tRNACUA) specific for L-ANAP.

-

GOI Plasmid: Your gene of interest with the introduced amber codon in a suitable mammalian expression vector.

-

II. Cell Culture and Transfection:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the GOI plasmid and the pANAP plasmid. The optimal ratio of the plasmids may need to be determined empirically, but a 1:1 ratio is a good starting point. Use a standard transfection reagent following the manufacturer's protocol.

-

L-ANAP Supplementation: Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The optimal concentration of L-ANAP can vary between 10-20 µM and should be optimized for your specific cell line and protein. The more cell-permeable methyl ester form of L-ANAP (L-ANAP-ME) can also be used.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

III. Verification of L-ANAP Incorporation:

-

Western Blot Analysis: Harvest the cells and perform a Western blot using an antibody against your protein of interest or an epitope tag. Successful incorporation of L-ANAP will result in a full-length protein band only in the presence of L-ANAP. In the absence of L-ANAP, a truncated protein product may be observed if the amber codon is not at the C-terminus.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with an appropriate filter set for L-ANAP (e.g., excitation ~360 nm, emission ~490 nm). A fluorescent signal should only be observed in cells co-transfected with both plasmids and supplemented with L-ANAP.

Live-Cell Imaging of L-ANAP Labeled Proteins

I. Cell Culture and Labeling:

-

Follow the protocol for L-ANAP incorporation as described above.

-

For imaging, seed cells on a suitable imaging dish or chamber slide.

II. Imaging Setup:

-

Microscope: Use an inverted fluorescence microscope equipped with a high-sensitivity camera.

-

Environment Control: For long-term imaging, use a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).

-

Objective: Select a high numerical aperture objective suitable for live-cell imaging.

-

Filter Set: Use a filter set appropriate for L-ANAP (e.g., excitation: 350/50 nm, dichroic: 400 nm, emission: 460/50 nm).

III. Image Acquisition:

-

Focus: Locate the cells expressing the L-ANAP labeled protein.

-

Exposure Time: Minimize the excitation light exposure to reduce phototoxicity and photobleaching. Use the lowest possible laser power and shortest exposure time that provides a sufficient signal-to-noise ratio.

-

Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.

Transition Metal Ion FRET (tmFRET) Using L-ANAP

L-ANAP can serve as an excellent donor fluorophore for Förster Resonance Energy Transfer (FRET) experiments, particularly with transition metal ions like Cu2+ as acceptors (tmFRET). This allows for precise distance measurements in the 10-20 Å range.

I. Protein and Acceptor Preparation:

-

L-ANAP Incorporation: Incorporate L-ANAP at the desired donor site using the amber suppression protocol.

-

Acceptor Site: Introduce a cysteine residue at the desired acceptor site via site-directed mutagenesis.

-

Acceptor Labeling: The acceptor, Cu2+, is chelated by a molecule like TETAC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be covalently attached to the introduced cysteine residue.

II. FRET Measurement:

-

Fluorescence Spectra: Measure the fluorescence emission spectrum of the L-ANAP labeled protein before and after the addition of the Cu2+-TETAC acceptor.

-

FRET Efficiency Calculation: FRET efficiency (E) can be calculated from the quenching of the donor (L-ANAP) fluorescence in the presence of the acceptor using the formula: E = 1 - (FDA / FD) where FDA is the donor fluorescence intensity in the presence of the acceptor and FD is the donor fluorescence intensity in the absence of the acceptor.

Conclusion

This compound is a versatile and powerful fluorescent amino acid for probing the intricacies of protein behavior within their native cellular environment. Its environmental sensitivity provides a direct readout of local conformational changes, while its utility as a FRET donor enables precise distance measurements. The ability to site-specifically incorporate L-ANAP through genetic code expansion offers unparalleled precision in protein labeling. The methodologies outlined in this guide provide a framework for researchers to harness the capabilities of L-ANAP to address a wide range of biological questions in drug discovery and fundamental research.

References

- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (±)-ANAP hydrochloride | Fluorescent Dye | 2308035-47-2 | Invivochem [invivochem.com]

L-ANAP Hydrochloride: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid hydrochloride, commonly known as L-ANAP hydrochloride, is a fluorescent, non-canonical amino acid that has emerged as a powerful tool in molecular and cellular biology.[1][2][3][4][5] Its unique properties, particularly its environmental sensitivity and utility in advanced fluorescence spectroscopy techniques, make it an invaluable probe for studying protein structure, dynamics, and interactions in real-time. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Chemical and Physical Properties

This compound is a derivative of the environmentally sensitive fluorophore, Prodan. It is typically supplied as a solid, ranging in color from white to light yellow. The hydrochloride salt form generally enhances the stability and solubility of the compound. For research purposes, it is crucial to distinguish between this compound and its methyl ester derivative, L-ANAP methyl ester hydrochloride, which is often used as a more cell-permeable precursor.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its common derivative, L-ANAP methyl ester hydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H17ClN2O3 | |

| Molecular Weight | 308.76 g/mol | |

| Appearance | Solid, white to yellow | |

| Purity | ≥99.89% | |

| Storage (Solid) | 4°C, sealed, away from moisture and light | |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 33.33 mg/mL (107.95 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | |

| Water | < 0.1 mg/mL (insoluble) | ||

| Water (with sonication) | 1 mg/mL |

Table 3: Spectroscopic Properties of L-ANAP

| Property | Value | Conditions | Source |

| Fluorescence Quantum Yield | 0.32 | ||

| Fluorescence Lifetime (τ) | τ₁ = 1.3 ns (α₁ = 0.76), τ₂ = 3.3 ns | Two-exponential decay | |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | in Ethanol at 360 nm |

Table 4: Properties of L-ANAP Methyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C16H18N2O3 • HCl | |

| Molecular Weight | 322.8 g/mol | |

| Purity | ≥95% | |

| λmax | 248, 256, 354 nm | |

| Solubility (DMF) | 10 mg/mL | |

| Solubility (DMSO) | 10 mg/mL | |

| Solubility (Ethanol) | 0.5 mg/mL | |

| Stability | ≥ 2 years |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of amino acids in aqueous solutions.

Materials:

-

This compound

-

Deionized water

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Calibrated pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water in a series of vials.

-

Tightly seal the vials to prevent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Concentration Measurement:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.

-

Determine the concentration of L-ANAP in the diluted supernatant using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at its λmax) or an HPLC system.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the solubility at the specified temperature.

-

Repeat the measurement at different pH values to assess pH-dependent solubility.

-

Protocol for Measuring Fluorescence Spectra and Quantum Yield

This protocol describes the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., ethanol, cyclohexane)

-

A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.

-

-

Measurement of Fluorescence Emission Spectra:

-

In the spectrofluorometer, set the excitation wavelength to the λmax of L-ANAP (around 350-360 nm).

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 400-600 nm) to obtain the emission spectrum.

-

Record the integrated fluorescence intensity (the area under the emission curve).

-

-

Measurement of Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of the L-ANAP solution and the reference standard solution at the excitation wavelength used for the fluorescence measurement.

-

-

Quantum Yield Calculation:

-

The relative quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'ref' refer to the L-ANAP solution and the reference standard, respectively.

-

-

Enantiospecific Synthesis of L-ANAP

The synthesis of L-ANAP with high enantiomeric purity is critical for its biological applications. The following is a summary of the key synthetic steps based on the literature.

Key Reaction: Fukuyama-Mitsunobu reaction.

Starting Materials:

-

2-amino-6-acetylnaphthalene

-

N-trityl-L-serine methyl ester

Simplified Workflow:

-

Preparation of Precursors: Synthesize the necessary starting materials, including the protected L-serine derivative and the naphthalene component.

-

Fukuyama-Mitsunobu Coupling:

-

Activate the 2-amino-6-acetylnaphthalene with o-nitrobenzenesulfonyl chloride.

-

Couple the activated naphthalene derivative with N-trityl-L-serine methyl ester in the presence of a phosphine and an azodicarboxylate (e.g., DIAD). This step establishes the crucial C-N bond with retention of the L-stereochemistry.

-

-

Deprotection:

-

Perform a series of deprotection steps to remove the protecting groups (e.g., trityl and o-nitrobenzenesulfonyl) from the coupled product to yield L-ANAP methyl ester.

-

-

Hydrolysis:

-

Hydrolyze the methyl ester under acidic conditions to afford the final product, L-ANAP, which can then be converted to its hydrochloride salt.

-

Experimental Workflows and Signaling Pathway Visualizations

The primary application of L-ANAP is as a fluorescent probe to investigate biological systems. The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Enantiospecific synthesis of this compound.

Caption: Workflow for L-ANAP incorporation into proteins in Xenopus oocytes.

Caption: Experimental workflow for transition metal ion FRET (tmFRET).

References

- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. medchemexpress.com [medchemexpress.com]

L-ANAP Hydrochloride: A Technical Guide to Spectral Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for investigating protein structure and function directly within living cells.[1] As an analogue of the environmentally sensitive fluorophore prodan, L-ANAP's spectral properties are highly sensitive to the polarity of its local environment.[1][2][3][4] This solvatochromic behavior, combined with its small size and the ability to be genetically encoded site-specifically into proteins, makes it an invaluable probe for reporting on conformational changes and biomolecular interactions.

This guide provides an in-depth overview of the core spectral characteristics of L-ANAP hydrochloride, its quantum yield, and the experimental protocols required for their measurement.

Core Spectral and Photophysical Properties

The fluorescence of L-ANAP is characterized by its sensitivity to the surrounding solvent or protein microenvironment. In less polar, hydrophobic environments, its fluorescence intensity increases, and the emission peak undergoes a hypsochromic shift (blue-shift) to shorter wavelengths. Conversely, in more polar, aqueous environments, the intensity tends to decrease with a bathochromic shift (red-shift) to longer wavelengths.

Table 1: Quantitative Spectral Data for L-ANAP

| Property | Value | Conditions / Solvent |

| Excitation Maximum (λex) | ~360 nm | In water. |

| Molar Extinction Coefficient (ε) | 17,500 M-1cm-1 | In Ethanol (EtOH) at 360 nm. |

| Emission Maximum (λem) | 420 nm - 490 nm | Highly solvent-dependent. |

| 490 nm | In water. | |

| 420 nm | In Ethyl Acetate (EtOAc). | |

| 477 - 490 nm | When incorporated into various sites in the hHv1 ion channel. | |

| Quantum Yield (ΦF) | 0.48 | In Ethanol (EtOH). |

Experimental Protocols

Accurate characterization of L-ANAP's spectral properties is crucial for its effective use. Below are detailed methodologies for key experiments.

This protocol outlines the procedure for determining the excitation and emission spectra of L-ANAP in a chosen solvent.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or Ethanol).

-

Preparation of Working Solutions: Dilute the stock solution in the solvent of interest to create a series of solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (~360 nm) in a 10 mm path length cuvette. This concentration range helps to avoid inner filter effects.

-

Absorbance Measurement:

-

Use a UV-Visible spectrophotometer.

-

Blank the instrument using the solvent of interest.

-

Measure the absorbance spectrum of each working solution to determine the precise absorbance at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Use a UV-VIS spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected peak emission wavelength (e.g., 490 nm for water) and scan a range of excitation wavelengths (e.g., 300-450 nm).

-

Emission Spectrum: Set the excitation monochromator to the peak excitation wavelength (e.g., 360 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).

-

-

Data Analysis: Plot absorbance and fluorescence intensity against wavelength (nm) to visualize the spectra and identify the peak maxima.

The most reliable method for determining the fluorescence quantum yield (ΦF) is the comparative method, which uses a well-characterized fluorescent standard with a known quantum yield.

-

Selection of a Standard: Choose a quantum yield standard with absorption and emission profiles that are similar to L-ANAP (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Preparation of Solutions: Prepare a series of dilutions for both the L-ANAP sample and the quantum yield standard in their respective solvents. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.

-

Measurement:

-

Measure the absorbance of each solution at the same excitation wavelength.

-

Record the fully corrected fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation wavelength, slit widths).

-

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Plotting: For both the L-ANAP sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.

-

Calculation: The fluorescence quantum yield of the L-ANAP sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solvents, respectively.

-

Visualization of Experimental Workflows and Signaling

L-ANAP is frequently used to probe the dynamics of cellular components, such as voltage-gated ion channels. Its incorporation allows for the direct correlation of protein conformational changes with cellular events.

The following diagram illustrates the typical workflow for using L-ANAP to study the movement of a voltage-sensing domain (VSD) in an ion channel in response to changes in membrane potential.

Caption: Workflow for site-specific labeling and analysis of ion channels using L-ANAP.

L-ANAP can be used to probe conformational changes in any protein within a signaling cascade. The diagram below shows a generic pathway where L-ANAP could be incorporated into the Receptor, Kinase, or Transcription Factor to report on its activation state.

References

The Significance of L-ANAP: A Genetically Encodable Probe for Unraveling Protein Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, understanding the dynamic nature of proteins is paramount. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a powerful tool, offering a window into the real-time structural rearrangements and interactions of proteins within their native environments. This genetically encodable, fluorescent non-canonical amino acid (ncAA) provides a unique combination of small size, environmental sensitivity, and site-specific incorporation, making it an invaluable probe for a wide array of applications, from fundamental research to drug development.[1][2][3][4][5]

L-ANAP's core advantage lies in its ability to be precisely inserted into a protein's sequence at virtually any desired position using a technique known as amber stop-codon suppression. This circumvents the limitations of larger fluorescent protein tags, which can perturb protein function, and traditional dye labeling, which often lacks site-specificity. As a derivative of Prodan, L-ANAP exhibits fluorescence that is highly sensitive to the polarity of its local environment, making it an exceptional reporter of conformational changes and molecular interactions. This technical guide provides a comprehensive overview of L-ANAP, including its photophysical properties, detailed experimental protocols for its incorporation and use, and its applications in cutting-edge research.

Core Properties of L-ANAP

The utility of L-ANAP as a molecular probe is rooted in its distinct photophysical characteristics. Its relatively small size, comparable to the natural amino acid tryptophan, minimizes potential disruption to the structure and function of the target protein. Key quantitative data for L-ANAP are summarized in the tables below for easy comparison.

Photophysical Properties of L-ANAP

| Property | Value | Conditions | Reference |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol (EtOH) at 360 nm | |

| ~20,000 M⁻¹cm⁻¹ | |||

| Quantum Yield (Φ) | 0.48 | In Ethanol (EtOH) | |

| Absorption Maximum (λ_abs) | ~360 nm | In Water | |

| Emission Maximum (λ_em) | 490 nm | In Water | |

| 475 nm | In Ethanol (EtOH) | ||

| 420 nm | In Ethyl Acetate (EtOAc) |

Solvatochromic Shift of L-ANAP Emission

The pronounced blue shift in L-ANAP's emission spectrum in less polar environments is a key feature that allows researchers to monitor changes in the local environment of the probe.

| Solvent | Dielectric Constant | Emission Maximum (λ_em) | Reference |

| Water | 78.5 | 490 nm | |

| Ethanol | 24.5 | 475 nm | |

| Ethyl Acetate | 6.0 | 420 nm |

Experimental Protocols

The successful application of L-ANAP hinges on its efficient and site-specific incorporation into the protein of interest. The following sections provide detailed methodologies for key experiments.

Site-Specific Incorporation of L-ANAP via Amber Suppression

This protocol outlines the general steps for incorporating L-ANAP into a target protein in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

Materials:

-

Plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal L-ANAP-specific tRNA/aaRS pair (e.g., pANAP).

-

Mammalian cell line (e.g., HEK293, CHO).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

L-ANAP methyl ester (L-ANAP-ME).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Protein purification reagents (e.g., Ni-NTA affinity chromatography resin if the protein is His-tagged).

Procedure:

-

Plasmid Preparation:

-

Mutate the gene of interest to introduce a TAG codon at the desired site for L-ANAP incorporation.

-

Prepare high-quality plasmids for both the target protein and the pANAP vector.

-

-

Cell Culture and Transfection:

-

Plate mammalian cells at an appropriate density for transfection.

-

Co-transfect the cells with the plasmid encoding the target protein and the pANAP plasmid using a suitable transfection reagent.

-

-

L-ANAP Supplementation:

-

Following transfection, supplement the cell culture medium with L-ANAP-ME to a final concentration of 10-20 µM.

-

-

Protein Expression:

-

Incubate the cells for 16-48 hours to allow for protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells and lyse them using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If the protein is tagged (e.g., with a His-tag), purify the L-ANAP-containing protein using affinity chromatography.

-

-

Verification of Incorporation:

-

Confirm the successful incorporation of L-ANAP by mass spectrometry, which will show a mass shift corresponding to the addition of L-ANAP.

-

Verify fluorescence by exciting the purified protein at ~360 nm and measuring the emission spectrum.

-

Fluorescence Spectroscopy Measurements

This protocol describes how to measure the fluorescence properties of an L-ANAP-labeled protein to study conformational changes.

Materials:

-

Purified L-ANAP-labeled protein in a suitable buffer.

-

Fluorometer.

-

Quartz cuvette.

-

Buffer solutions with varying polarities or containing interacting molecules.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified L-ANAP-labeled protein at a concentration suitable for fluorescence measurements (typically in the low micromolar range).

-

-

Instrument Setup:

-

Set the excitation wavelength of the fluorometer to 360 nm.

-

Set the emission scan range from 400 nm to 600 nm.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the protein in the baseline buffer.

-

To study environmental sensitivity, exchange the buffer with solutions of different polarities (e.g., containing varying concentrations of a denaturant or a less polar solvent) and record the emission spectra.

-

To study protein interactions, add the interacting partner (e.g., ligand, another protein) to the cuvette and record the change in fluorescence intensity and/or emission maximum over time.

-

-

Data Analysis:

-

Analyze the changes in fluorescence intensity and the shift in the emission maximum to infer changes in the local environment of the L-ANAP probe, which reflect protein conformational changes or binding events.

-

Transition Metal Ion FRET (tmFRET) for Distance Measurements

This protocol details the use of L-ANAP as a FRET donor with a transition metal ion acceptor to measure intramolecular distances.

Materials:

-

Purified L-ANAP-labeled protein.

-

A transition metal ion solution (e.g., Co²⁺, Ni²⁺) as the FRET acceptor.

-

For membrane proteins, a metal-chelating lipid (e.g., C18-NTA).

-

Fluorometer.

Procedure:

-

Sample Preparation:

-

Prepare the L-ANAP-labeled protein in a suitable buffer.

-

For membrane proteins, incorporate the metal-chelating lipid into the membrane of unroofed cells or liposomes.

-

-

Baseline Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the L-ANAP-labeled protein in the absence of the metal ion acceptor. This serves as the donor-only signal.

-

-

FRET Measurement:

-

Add the transition metal ion to the sample. The metal ion will act as a quencher (acceptor) of the L-ANAP fluorescence.

-

Record the fluorescence emission spectrum in the presence of the acceptor.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) from the decrease in donor fluorescence in the presence of the acceptor using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.

-

Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance at which the FRET efficiency is 50%.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving L-ANAP.

Applications in Research and Drug Development

The unique properties of L-ANAP have led to its adoption in a variety of research areas, providing deep mechanistic insights into protein function.

-

Studying Ion Channel Gating and Regulation: L-ANAP has been extensively used to investigate the conformational dynamics of ion channels in response to voltage, ligands, and temperature. By incorporating L-ANAP into different domains of an ion channel, researchers can track their movements in real-time, linking structural changes to channel function.

-

Probing Protein-Protein Interactions: The environmental sensitivity of L-ANAP's fluorescence can be used to detect protein-protein interactions. Upon binding, the local environment of the L-ANAP probe may change, leading to a shift in its fluorescence spectrum or intensity.

-

Monitoring Protein Conformational Changes: L-ANAP is an ideal tool for observing ligand-induced conformational changes in proteins. The binding of a small molecule or another protein can alter the local environment of the incorporated L-ANAP, resulting in a measurable change in its fluorescence.

-

Drug Discovery and Development: In the pharmaceutical industry, understanding how a drug candidate interacts with its target protein is crucial. L-ANAP can be used to study the structural effects of drug binding, providing valuable information for lead optimization. Time-resolved FRET (TR-FRET) assays using probes like L-ANAP can also be adapted for high-throughput screening of compound libraries to identify new drug leads.

Conclusion

L-ANAP stands out as a versatile and powerful genetically encodable fluorescent probe. Its small size, environmental sensitivity, and the precision with which it can be incorporated into proteins make it an indispensable tool for elucidating the complex and dynamic nature of protein function. From fundamental studies of protein conformational changes to applications in drug discovery, L-ANAP offers researchers a unique lens through which to view the molecular machinery of life. The detailed protocols and conceptual workflows provided in this guide aim to facilitate the broader adoption of this innovative technology, empowering scientists to tackle challenging questions in biology and medicine.

References

- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-ANAP - tcsc0022193 - Taiclone [taiclone.com]

A Technical Guide to Site-Specific Incorporation of the Fluorescent Amino Acid L-ANAP

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for incorporating the fluorescent non-canonical amino acid (ncAA) L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) into proteins. This powerful technique, known as genetic code expansion (GCE), allows for the precise placement of a small, environmentally sensitive fluorescent probe at virtually any site within a protein of interest, enabling novel avenues for studying protein structure, dynamics, and function in vitro and in living cells.[1][2][3]

Core Principles of L-ANAP Incorporation

The site-specific incorporation of L-ANAP is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the ncAA.[4][5] This process requires two key components that function independently of the host cell's endogenous translational machinery: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.

-

Orthogonal aaRS-tRNA Pair: This pair is engineered to be "orthogonal," meaning the synthetase specifically charges its partner tRNA with L-ANAP, and neither interacts significantly with the host cell's own synthetases or tRNAs. This ensures that L-ANAP is incorporated only in response to the designated codon.

-

Amber Codon Suppression: A target gene is mutated using site-directed mutagenesis to replace the codon at the desired incorporation site with a UAG (amber) stop codon.

-

Protein Translation: When the ribosome encounters the UAG codon on the mRNA transcript, the engineered suppressor tRNA, charged with L-ANAP by the orthogonal aaRS, recognizes the codon and inserts L-ANAP into the growing polypeptide chain, allowing translation to continue rather than terminate.

The overall workflow enables the production of a full-length protein containing L-ANAP at a single, defined position.

References

- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]

L-ANAP Hydrochloride: A Technical Guide to Unraveling Protein Structure and Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug discovery, understanding the precise structure and dynamic behavior of proteins is paramount. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid hydrochloride (L-ANAP hydrochloride) has emerged as a powerful tool in this endeavor. This genetically encodable, fluorescent unnatural amino acid (UAA) offers a unique window into the inner workings of proteins, enabling researchers to probe conformational changes, map molecular distances, and elucidate complex biological pathways with remarkable precision.[1][2][3] Its small size, comparable to the natural amino acid tryptophan, minimizes potential structural perturbations, while its sensitivity to the local environment provides a nuanced readout of protein dynamics.[4][5]

This technical guide provides an in-depth exploration of this compound's role in studying protein structure and dynamics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile fluorescent probe in their work.

Core Principles of L-ANAP Technology

The utility of L-ANAP stems from two key properties: its fluorescence and its ability to be site-specifically incorporated into proteins.

Genetic Code Expansion: L-ANAP is introduced into a protein of interest at a specific residue through a technique called amber codon suppression, a cornerstone of genetic code expansion. This process involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the amber stop codon (TAG) and insert L-ANAP at that position during protein translation. This site-specific incorporation allows for precise placement of the fluorescent probe, a significant advantage over traditional labeling methods that often lack such specificity.

Environmental Sensitivity: L-ANAP's fluorescence is highly sensitive to the polarity of its immediate environment. In a nonpolar, hydrophobic environment, its fluorescence intensity increases, and the emission peak shifts to a shorter wavelength (a blue shift). Conversely, in a polar, aqueous environment, the fluorescence intensity decreases, and the emission peak shifts to a longer wavelength (a red shift). This solvatochromic property allows researchers to monitor changes in the local environment of the amino acid, providing insights into protein conformational changes, ligand binding, and protein-protein interactions.

Quantitative Data

For effective experimental design and data interpretation, a clear understanding of L-ANAP's photophysical and biophysical properties is essential. The following tables summarize key quantitative data for this compound.

Table 1: Photophysical Properties of L-ANAP

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₅H₁₇ClN₂O₃ | - | |

| Molecular Weight | 308.76 g/mol | - | |

| Peak Absorption (λabs) | ~350-360 nm | Aqueous Buffer | |

| Peak Emission (λem) | ~475-500 nm | Aqueous Buffer | |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol | |

| Quantum Yield (Φ) | 0.22 - 0.48 | Dependent on local environment | |

| Fluorescence Lifetime (τ) | 1.3 - 3.3 ns | Two-exponential decay in aqueous buffer |

Table 2: Transition Metal Ion FRET (tmFRET) Parameters with L-ANAP as Donor

| Acceptor | Förster Distance (R₀) | Notes | Reference(s) |

| Co²⁺ | ~12.8 Å | A non-fluorescent quencher. Ideal for short-range distance measurements. | |

| Cu²⁺ | Varies with chelator | Commonly used with chelators like TETAC in ACCuRET. | |

| Ni²⁺ | Varies with chelator | Another effective non-fluorescent quencher for tmFRET. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells

This protocol outlines the steps for genetically encoding L-ANAP into a target protein expressed in mammalian cells using the amber codon suppression method.

Materials:

-

Plasmid encoding the target protein with a TAG codon at the desired incorporation site.

-

pANAP plasmid (encoding the orthogonal aminoacyl-tRNA synthetase and tRNA).

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

L-ANAP methyl ester hydrochloride (cell-permeable form).

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Instrumentation for protein analysis (e.g., SDS-PAGE, Western blot, fluorescence microscopy).

Procedure:

-

Cell Culture: Culture mammalian cells in appropriate medium to ~70-80% confluency in a multi-well plate or culture dish.

-

Plasmid Co-transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

L-ANAP Incubation: Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing 10 µM L-ANAP methyl ester hydrochloride. The methyl ester form is cell-permeable and is hydrolyzed to L-ANAP by intracellular esterases.

-

Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of L-ANAP.

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein of interest.

-

-

Verification of Incorporation:

-

Confirm the expression of the full-length, L-ANAP-containing protein by SDS-PAGE and Western blotting using an antibody specific to the target protein or a purification tag.

-

Visualize L-ANAP fluorescence in-gel using a UV transilluminator or by fluorescence microscopy of the cells before lysis.

-

Protocol 2: Measuring Intramolecular Distances using tmFRET

This protocol describes how to measure distances within a protein using L-ANAP as a donor and a transition metal ion as a non-fluorescent acceptor.

Materials:

-

Purified protein with a site-specifically incorporated L-ANAP.

-

For ACCuRET: A cysteine residue engineered at the acceptor site.

-

For ACCuRET: Cu²⁺-TETAC (a cysteine-reactive chelator).

-

For other tmFRET: A di-histidine (HH) motif engineered at the acceptor site and a solution of Ni²⁺, Co²⁺, or Cu²⁺.

-

Fluorescence spectrometer or plate reader.

-

Appropriate buffer for the protein.

Procedure:

-

Sample Preparation: Prepare a solution of the L-ANAP-labeled protein in a suitable buffer.

-

Acceptor Labeling (for ACCuRET):

-

Incubate the protein with a 10-fold molar excess of Cu²⁺-TETAC for 1-2 hours at room temperature to label the engineered cysteine residue.

-

Remove excess, unreacted Cu²⁺-TETAC by size-exclusion chromatography or dialysis.

-

-

Acceptor Addition (for HH motif):

-

Prepare a stock solution of the transition metal salt (e.g., NiCl₂, CoCl₂, CuCl₂).

-

Titrate the metal ion into the protein solution while monitoring the fluorescence.

-

-

Fluorescence Measurements:

-

Measure the fluorescence emission spectrum of L-ANAP (excitation at ~360 nm) before and after the addition of the acceptor (or after labeling with Cu²⁺-TETAC).

-

The quenching of L-ANAP fluorescence indicates FRET.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * ( (1/E) - 1 )1/6 where R₀ is the Förster distance for the specific donor-acceptor pair.

-

Protocol 3: Monitoring Protein Conformational Changes

This protocol details how to use the environmental sensitivity of L-ANAP to monitor conformational changes in a protein upon ligand binding or other perturbations.

Materials:

-

Purified protein with site-specifically incorporated L-ANAP.

-

Ligand or stimulus to induce a conformational change.

-

Fluorescence spectrometer.

-

Appropriate buffer for the protein.

Procedure:

-

Baseline Measurement:

-

Prepare a solution of the L-ANAP-labeled protein in the desired buffer.

-

Record the fluorescence emission spectrum of L-ANAP (excitation at ~360 nm) to establish a baseline.

-

-

Induce Conformational Change:

-

Add the ligand or apply the stimulus (e.g., change in pH, temperature) to the protein solution.

-

Incubate to allow the protein to reach a new conformational equilibrium.

-

-

Fluorescence Measurement after Change:

-

Record the fluorescence emission spectrum of L-ANAP again.

-

-

Data Analysis:

-

Compare the emission spectra before and after the stimulus.

-

Analyze changes in fluorescence intensity and the peak emission wavelength.

-

A blue shift and/or increase in intensity suggest the L-ANAP environment has become more hydrophobic.

-

A red shift and/or decrease in intensity suggest the L-ANAP environment has become more polar.

-

These spectral changes can be correlated with specific conformational states of the protein.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

Caption: Workflow for site-specific incorporation of L-ANAP into proteins.

Caption: Workflow for tmFRET distance measurement.

Caption: Logic of detecting conformational changes with L-ANAP.

Applications in Drug Discovery and Development

The ability to precisely monitor protein structure and dynamics makes L-ANAP a valuable tool in the drug discovery pipeline.

-

Target Validation and Mechanistic Studies: By incorporating L-ANAP into a drug target, researchers can directly observe the conformational changes induced by a potential drug candidate. This provides crucial information about the drug's mechanism of action and can help validate the target.

-

High-Throughput Screening (HTS): FRET-based assays using L-ANAP can be adapted for HTS to identify compounds that bind to a target protein and induce a specific conformational change. This allows for the rapid screening of large compound libraries to find promising lead molecules.

-

Allosteric Modulator Discovery: L-ANAP can be placed at sites distant from the active site to detect allosteric conformational changes. This is particularly useful for identifying allosteric modulators, a class of drugs that can offer greater specificity and fewer side effects.

Conclusion

This compound has revolutionized the study of protein structure and dynamics. Its unique combination of genetic encodability and environmental sensitivity provides an unparalleled tool for dissecting the intricate molecular choreography that governs protein function. By enabling the site-specific introduction of a fluorescent probe, L-ANAP allows for high-resolution analysis of conformational changes and molecular distances within proteins in their native context. The methodologies outlined in this guide provide a framework for researchers to harness the power of L-ANAP, paving the way for new discoveries in fundamental biology and the development of novel therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distance dependence of the tryptophan-disulfide interaction at the triplet level from pulsed phosphorescence studies on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating Protein Dynamics: A Technical Guide to Incorporating L-ANAP

For researchers, scientists, and drug development professionals, the site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe protein structure, function, and dynamics in real-time. Among these, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a versatile fluorescent probe due to its environmental sensitivity and utility in advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET).[1][2] This guide provides a comprehensive overview of the preliminary considerations, experimental protocols, and data interpretation necessary for the successful implementation of L-ANAP in a new protein system.

The core of L-ANAP incorporation lies in the genetic code expansion technology, specifically through amber stop codon suppression.[1][3] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to specifically recognize the UAG (amber) stop codon and insert L-ANAP at the desired position within the protein of interest.[4] Careful planning and optimization of this system are paramount to achieving efficient and specific labeling.

Key Considerations Before You Begin

Before embarking on the experimental workflow, several factors must be carefully evaluated to ensure the successful incorporation and utility of L-ANAP in your specific protein system.

-

Site Selection: The choice of where to incorporate L-ANAP is critical. The local environment of the amino acid will influence its fluorescent properties. Consider sites where conformational changes are expected to occur. Proximity to potential quenchers, such as tryptophan, tyrosine, histidine, and methionine, should be assessed as they can significantly reduce the fluorescence signal.

-

Amber Suppression Efficiency: The efficiency of L-ANAP incorporation can vary depending on the protein, the expression system, and the specific orthogonal aaRS/tRNA pair used. It is often necessary to screen different synthetase variants and tRNA expression levels to optimize incorporation. The use of engineered eukaryotic release factor 1 (eRF1) mutants can also enhance suppression efficiency by reducing termination at the amber codon.

-

Protein Expression and Yield: The incorporation of a non-canonical amino acid can sometimes lead to lower protein expression yields. It is advisable to perform pilot expression studies to assess the impact on your protein of interest.

-

Photophysical Properties of L-ANAP: Understanding the fluorescence characteristics of L-ANAP is essential for experimental design and data analysis. These properties can be influenced by the local environment within the protein.

Quantitative Data Summary

For ease of comparison, the key photophysical properties of L-ANAP are summarized in the table below. Note that these values can vary depending on the solvent and the local protein environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~360 nm | |

| Emission Maximum (λem) | ~450-500 nm | |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ (in EtOH) | |

| Quantum Yield (Φ) | Varies with environment | |

| Fluorescence Lifetime (τ) | ~2.3 - 4.06 ns |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in incorporating L-ANAP into a new protein system.

Site-Directed Mutagenesis for Amber Codon Incorporation

This protocol outlines the introduction of a TAG (amber) stop codon at the desired site in your gene of interest using a method analogous to the QuikChange Site-Directed Mutagenesis protocol.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the TAG codon

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design primers of approximately 30 bp in length with the desired TAG mutation located at the center. The primers should have a melting temperature (Tm) of at least 78°C.

-

PCR Amplification: Set up a PCR reaction using the plasmid template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The reaction will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Following PCR, digest the reaction mixture with DpnI for 1 hour at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired TAG mutation by DNA sequencing.

Protein Expression with L-ANAP in E. coli

This protocol describes the expression of the amber-mutated protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with the TAG codon

-

Plasmid encoding the orthogonal tRNA and aminoacyl-tRNA synthetase for L-ANAP (e.g., pEVOL or pSUPAR)

-

L-ANAP

-

Antibiotics (for plasmid selection)

-

IPTG and L-arabinose (for induction)

Procedure:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal pair. Plate on LB agar containing the appropriate antibiotics for selection.

-

Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: The next day, inoculate a larger volume of LB medium containing antibiotics with the starter culture.

-

L-ANAP Addition: When the culture reaches an OD600 of 0.5, add L-ANAP to a final concentration of 1 mM.

-

Induction: Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.

-

Harvesting: Continue to shake the culture overnight at 30°C and then harvest the cells by centrifugation.

-

Purification: Purify the L-ANAP-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Fluorescence Spectroscopy of L-ANAP Labeled Proteins

This protocol outlines the basic steps for characterizing the fluorescence properties of your L-ANAP-labeled protein.

Materials:

-

Purified L-ANAP-labeled protein

-

Spectrofluorometer

-

Appropriate buffer for your protein

Procedure:

-

Sample Preparation: Prepare a solution of your purified protein in a suitable buffer. The concentration will depend on the sensitivity of your instrument.

-

Excitation and Emission Spectra:

-

To measure the emission spectrum, set the excitation wavelength to the absorption maximum of L-ANAP (~360 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).

-

To measure the excitation spectrum, set the emission wavelength to the emission maximum and scan a range of excitation wavelengths (e.g., 300-420 nm).

-

-

Quantum Yield and Lifetime Measurements: For more in-depth characterization, fluorescence quantum yield and lifetime can be measured. These measurements often require specialized equipment and comparison to a known standard.

-

Environmental Sensitivity: To test the sensitivity of L-ANAP to its environment, you can measure fluorescence spectra under different conditions (e.g., in the presence and absence of a binding partner or in denaturing conditions). Changes in the emission maximum and intensity can provide insights into conformational changes.

Visualizing the Workflow and Concepts

To aid in understanding the key processes, the following diagrams illustrate the experimental workflow and the principle of amber suppression.

Caption: Overall experimental workflow for L-ANAP incorporation.

Caption: Principle of L-ANAP incorporation via amber suppression.

By carefully considering the factors outlined in this guide and meticulously following the experimental protocols, researchers can successfully leverage the power of L-ANAP to gain unprecedented insights into the intricate world of protein dynamics.

References

- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-ANAP | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]

- 3. Protein Expression with Biosynthesized Noncanonical Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Site-Specific Incorporation of L-ANAP Hydrochloride: Application Notes and Detailed Methodologies

Abstract

This document provides a comprehensive guide for the site-specific incorporation of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) hydrochloride into proteins. L-ANAP is a valuable tool for studying protein structure, function, and dynamics due to its small size and environmentally sensitive fluorescence.[1][2][3][4] This protocol details the principles of genetic code expansion via amber stop codon suppression, experimental procedures for various expression systems, and methods for data analysis. It is intended for researchers, scientists, and drug development professionals.

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein opens up new avenues for protein engineering and functional studies.[5] L-ANAP, a fluorescent amino acid, allows for the introduction of a small, environmentally sensitive probe at virtually any position in a protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize the amber stop codon (UAG) and insert L-ANAP instead of terminating translation. The fluorescence of L-ANAP is sensitive to the polarity of its local environment, making it a powerful tool for reporting on conformational changes, ligand binding, and protein-protein interactions.

Quantitative Data Summary

The successful incorporation and utilization of L-ANAP rely on understanding its key quantitative parameters. The following tables summarize important data related to L-ANAP's properties and incorporation efficiency.

Table 1: Physicochemical and Spectroscopic Properties of L-ANAP

| Property | Value | Reference |

| Chemical Formula | C15H16N2O3 | |

| Molecular Weight | 272.30 g/mol | |

| Peak Absorption Wavelength | ~360 nm | |

| Emission Peak (in buffer) | ~494 nm | |

| Emission Peak (in ethanol) | ~475 nm | |

| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹ cm⁻¹ |

Table 2: Example of L-ANAP Incorporation and Functional Readout

| Protein System | Expression System | ANAP Incorporation Site | Observed Fluorescence Change | Reference |

| P2X7 Receptor | Xenopus laevis oocytes | Head Domain | ATP-induced fluorescence changes | |

| P2X7 Receptor | Xenopus laevis oocytes | Transmembrane Domain 2 (TM2) | Constitutive currents, indicating altered gating | |

| Maltose Binding Protein (MBP) | E. coli | Residues 295 and 322 | Maltose-dependent changes in FRET with a metal acceptor | |

| Luciferase | Yeast | Residue 161 | Blue shift in emission upon heat-induced misfolding |

Experimental Protocols

This section provides detailed methodologies for the site-specific incorporation of L-ANAP into a target protein. The general workflow involves the co-expression of the target gene containing an amber stop codon, an orthogonal aminoacyl-tRNA synthetase, and its cognate suppressor tRNA in the presence of L-ANAP.

Diagram: General Workflow for L-ANAP Incorporation

Caption: General experimental workflow for site-specific L-ANAP incorporation.

Protocol 1: L-ANAP Incorporation in Mammalian Cells (e.g., HEK293)

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the gene of interest with a TAG codon at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pANAP).

-

L-ANAP methyl ester hydrochloride.

-

Transfection reagent (e.g., Lipofectamine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Equipment for cell culture, transfection, protein purification, and fluorescence measurement.

Procedure:

-

Cell Culture: Culture HEK293 cells in complete growth medium to ~70-80% confluency in the desired plate format.

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the plasmid for the gene of interest and the pANAP plasmid.

-

Incubate the cells with the transfection mix for the recommended time.

-

-

L-ANAP Incorporation:

-

After transfection, replace the medium with fresh complete growth medium containing L-ANAP methyl ester. The final concentration of L-ANAP may need optimization but is typically in the micromolar range. The methyl ester form is used to facilitate cell membrane permeability.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Protein Harvest and Purification:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).

-

-

Verification of Incorporation:

-

In-gel Fluorescence: Run the purified protein on an SDS-PAGE gel. Visualize L-ANAP fluorescence using a UV transilluminator.

-

Western Blot: Confirm the expression of the full-length protein using an antibody against the protein of interest or an epitope tag.

-

Mass Spectrometry: For definitive confirmation of site-specific incorporation, perform mass spectrometry analysis of the purified protein.

-

-

Fluorescence Analysis:

-

Measure the fluorescence emission spectrum of the purified protein using a fluorometer. The excitation wavelength is typically around 360 nm.

-

Perform experiments to probe the local environment of L-ANAP, such as ligand titration or temperature ramps, and monitor for changes in fluorescence intensity or emission wavelength.

-

Protocol 2: L-ANAP Incorporation in Xenopus laevis Oocytes